1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol (N-Hydroxycarvedilol)
Description
N-Hydroxycarvedilol is a structural analog of carvedilol (C₂₄H₂₆N₂O₄; molecular weight 406.47), a third-generation non-selective β-adrenergic and α₁-adrenergic receptor antagonist used for hypertension and heart failure . The primary distinction lies in the substitution of the α-hydroxyl group with a hydroxyamino moiety, altering its pharmacokinetic and pharmacodynamic profile.
Properties
Molecular Formula |
C24H26N2O5 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-[hydroxy-[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol |
InChI |
InChI=1S/C24H26N2O5/c1-29-21-10-4-5-11-22(21)30-14-13-26(28)15-17(27)16-31-23-12-6-9-20-24(23)18-7-2-3-8-19(18)25-20/h2-12,17,25,27-28H,13-16H2,1H3 |
InChI Key |
IJVKVVIUTSEJRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCN(CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Carbazole Core: The carbazole core is synthesized through a series of reactions, including cyclization and functional group modifications.
Etherification: The hydroxyl group of the carbazole is etherified with 2-(2-methoxyphenoxy)ethyl bromide under basic conditions to form the intermediate.
Amination: The intermediate is then reacted with an appropriate amine to introduce the amino group.
Hydroxylation: Finally, the compound undergoes hydroxylation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput reactors, and purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate cellular responses.
Inhibiting Enzymes: Inhibiting the activity of enzymes involved in disease pathways.
Modulating Signaling Pathways: Affecting intracellular signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Table 2: Receptor Binding and Selectivity
Key Findings :
- Carvedilol’s β/α₁ antagonism is preserved in analogs retaining the carbazole core and phenoxyethylamine side chain .
- Modifications like pyridyloxy (Compound 15) or morpholinone (Compound 17) reduce receptor affinity but may enhance Ca²⁺ modulation .
Stability and Impurity Profiles
Table 3: Degradation Products and Stability
Biological Activity
N-Hydroxycarvedilol, a derivative of carvedilol, has garnered attention due to its potential biological activities, particularly in the context of antioxidant properties and cardiovascular health. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of N-hydroxycarvedilol.
- Molecular Formula : C24H26N2O5
- Molecular Weight : 422.4736 g/mol
- CAS Number : Not specified in the available data.
Antioxidant Activity
N-Hydroxycarvedilol exhibits significant antioxidant properties, primarily attributed to its carbazole structure. Research indicates that it functions as a biological antioxidant through hydrogen atom transfer from its carbazole N–H moiety to chain-propagating radicals. This mechanism is critical in mitigating oxidative stress, which is linked to various cardiovascular diseases.
Comparative Studies
A comparative study assessed the radical-inhibiting activities of carvedilol and its metabolites, including N-hydroxycarvedilol. The results demonstrated that while carvedilol itself exhibited negligible antioxidant activity, its metabolites, including N-hydroxycarvedilol, showed superior radical-quenching abilities compared to benchmark antioxidants such as butylated hydroxytoluene (BHT) and α-tocopherol. Specifically, the metabolites were ranked in their effectiveness as follows:
| Compound | Radical Inhibition Activity |
|---|---|
| 3-Hydroxycarvedilol | Highest |
| 5′-Hydroxycarvedilol | Moderate |
| 4′-Hydroxycarvedilol | Lower |
| N-Hydroxycarvedilol | Comparable to above |
These findings suggest that the beneficial effects attributed to carvedilol in clinical settings may largely stem from its metabolites rather than the parent compound itself .
Pharmacokinetics and Drug Interactions
N-Hydroxycarvedilol's pharmacokinetic profile has been explored in conjunction with other drugs such as cilostazol. Cilostazol was shown to significantly increase the bioavailability of carvedilol by inhibiting its metabolism via CYP2C9 enzymes. This interaction highlights the importance of considering drug-drug interactions when evaluating the therapeutic efficacy of N-hydroxycarvedilol in clinical applications .
Clinical Implications
The antioxidant properties of N-hydroxycarvedilol position it as a potential therapeutic agent for conditions characterized by oxidative stress, such as heart failure and hypertension. The ability to inhibit free radicals can contribute to improved outcomes in patients suffering from these conditions.
Q & A
Basic Research Questions
Q. How can synthetic yields of N-Hydroxycarvedilol be optimized during its preparation?
- Methodology : Use sodium hydride (NaH) as a base in anhydrous tetrahydrofuran (THF) to enhance reaction efficiency. Employ stepwise coupling of intermediates, such as reacting 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol with 2-(2-methoxyphenoxy)ethylamine under controlled stoichiometry. Purify via silica gel column chromatography using gradients of ethyl acetate/hexane (e.g., 1:4 to 1:1) to isolate the product with yields up to 72% .
- Analytical Validation : Confirm purity using thin-layer chromatography (TLC) and characterize via H/C NMR, IR, and high-resolution mass spectrometry (HRMS) .
Q. What analytical methods are most reliable for verifying the structure and purity of N-Hydroxycarvedilol?
- Primary Techniques :
- NMR Spectroscopy : Assign peaks using H NMR (e.g., δ 1.2–3.8 ppm for aliphatic protons) and C NMR (e.g., δ 70–80 ppm for ether linkages) to confirm stereochemistry and functional groups.
- Mass Spectrometry : Use HRMS to validate molecular ion peaks (e.g., [M+H] at m/z 406.47) .
- Supplementary Methods : Ion-pair HPLC with UV detection (λ = 240–280 nm) for quantifying purity and detecting impurities .
Q. How can researchers identify and quantify impurities in N-Hydroxycarvedilol batches?
- Impurity Profiling :
- Common Impurities : Include Carvedilol Bis-carbazole (CAS 918903-20-5) and keto derivatives (e.g., 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanone) .
- Analytical Workflow : Use reverse-phase HPLC with a C18 column and mobile phases like acetonitrile/0.1% trifluoroacetic acid (TFA) for separation. Compare retention times and MS/MS fragmentation patterns against reference standards .
Advanced Research Questions
Q. What are the challenges in elucidating the stereochemical configuration of N-Hydroxycarvedilol derivatives?
- Structural Complexity : The hydroxy and carbazole groups introduce multiple chiral centers. Use 2D H-N HMBC NMR to resolve nitrogen-linked moieties (e.g., amine and carbazole groups) and assign stereochemistry .
- Case Study : For analogs like 1-(1H-indazol-6-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}-2-propanol, coupling constants ( Hz) in H NMR and NOESY correlations help confirm spatial arrangements .
Q. How does the hydroxy substituent in N-Hydroxycarvedilol influence its pharmacological activity compared to Carvedilol?
- Mechanistic Insights : The hydroxy group may enhance hydrogen bonding with β-adrenergic receptors, altering binding affinity. Conduct in vitro assays (e.g., radioligand displacement on CHO-K1 cells expressing α-adrenoceptors) to compare IC values .
- Data Interpretation : Correlate structural modifications (e.g., hydroxylation at position 3) with changes in Ca release suppression (e.g., store overload-induced Ca release assays) .
Q. What methodologies are critical for characterizing amorphous polymorphs of N-Hydroxycarvedilol salts?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

